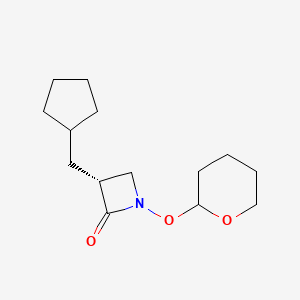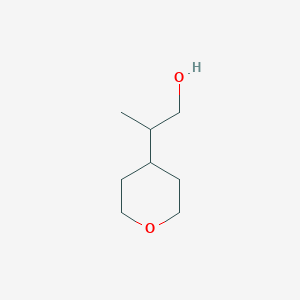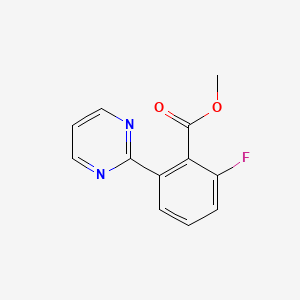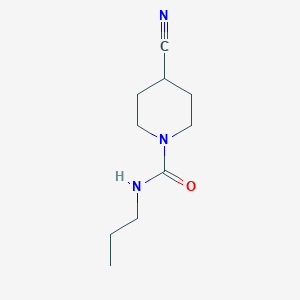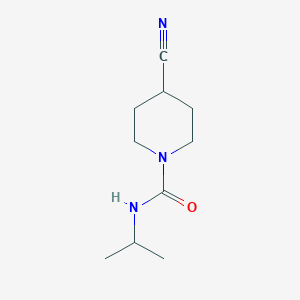![molecular formula C31H38O8 B1400862 [2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid CAS No. 635287-21-7](/img/structure/B1400862.png)
[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid
Descripción general
Descripción
2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)acetic acid, also known as 2-(2-{2-[2-(2-t-butoxyethoxy)-ethoxy]-ethoxy}-ethoxy)acetic acid or 2-TEA, is an organic compound composed of a carboxylic acid and an ether chain. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 2-TEA is used as a reagent in organic synthesis, and its derivatives are used in the synthesis of many other compounds.
Aplicaciones Científicas De Investigación
Liposome Coupling in Immunization : A study by Frisch, Boeckler, and Schuber (1996) explored the synthesis of heterobifunctional reagents, including derivatives similar to the queried compound, for coupling peptides to liposomes. This application is significant in immunization, particularly with synthetic peptides, as it facilitates antigen presentation by competent cells (Frisch, Boeckler, & Schuber, 1996).
Polyoxyethylene-based Cross-linking Reagents : The same study also highlighted the use of polyoxyethylene chains introduced by these compounds. These chains are hydrophilic and provide good accessibility to conjugates, with a lesser intrinsic immunogenicity compared to traditional reagents used for ligand conjugation to liposomes (Frisch, Boeckler, & Schuber, 1996).
PNA Oligoether Conjugates Synthesis : Ghidini et al. (2014) reported on the synthesis of PNA oligoether conjugates, which involved conjugation of oligoethers to PNA with different approaches. These included the use of compounds similar to the queried acid for multiple attachment of hydroxyethoxyacetyl groups (Ghidini, Steunenberg, Murtola, & Strömberg, 2014).
Dendritic Polymer Synthesis : Zhang and Ruckenstein (1997) discussed the synthesis of a novel dendritic polymer, which involved the use of compounds like 1-[(2-Vinyloxy)ethoxy]ethyl acetate. Such polymers demonstrated high thermal stability and could be easily dissolved in common solvents (Zhang & Ruckenstein, 1997).
Photoresist Material in Lithography : Wang, Chu, and Cheng (2007) described the use of divinyl ether compounds, similar in structure to the queried compound, in the formation of ester acetal polymers. These polymers, when combined with photoacid generators (PAG), formed two-component positive photoresists used in lithographic processes (Wang, Chu, & Cheng, 2007).
Supramolecular Liquid-Crystalline Networks : Kihara, Kato, Uryu, and Fréchet (1996) researched the self-assembly of multifunctional H-bond donor and acceptor molecules, including compounds like 1,3,5-tris(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzene. These compounds were essential in forming liquid-crystalline network structures, which have applications in materials science (Kihara, Kato, Uryu, & Fréchet, 1996).
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O8/c32-30(33)26-38-23-22-36-19-18-34-16-17-35-20-21-37-24-25-39-31(27-10-4-1-5-11-27,28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-15H,16-26H2,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOKWDBVZWSXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)


